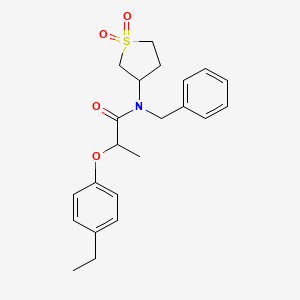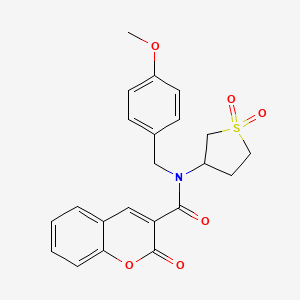![molecular formula C19H17N3O2 B12142478 Morpholino[2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B12142478.png)
Morpholino[2-(4-pyridyl)-4-quinolyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholino[2-(4-pyridyl)-4-quinolyl]methanone is a synthetic compound that combines the structural features of morpholine, pyridine, and quinoline. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry and molecular biology. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool for research and therapeutic purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Morpholino[2-(4-pyridyl)-4-quinolyl]methanone typically involves the following steps:
Formation of the Quinolyl Intermediate: The quinoline ring is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Pyridyl Group: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Morpholine Addition: The morpholine ring is incorporated through a nucleophilic addition reaction, typically using morpholine and an activated carbonyl compound.
Final Coupling: The final step involves coupling the quinolyl and pyridyl intermediates with the morpholine derivative under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality.
化学反应分析
Types of Reactions: Morpholino[2-(4-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or quinolyl rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridyl or quinolyl derivatives.
科学研究应用
Morpholino[2-(4-pyridyl)-4-quinolyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of gene expression and regulation, particularly in the development of antisense oligonucleotides.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of genetic disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of Morpholino[2-(4-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as nucleic acids and proteins. The compound can bind to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of their activity. In the context of gene regulation, this compound can inhibit the translation of specific mRNA sequences, thereby reducing the expression of target proteins.
相似化合物的比较
Morpholino Oligomers: Similar in structure but differ in the length and sequence of the morpholino units.
Quinolyl Derivatives: Share the quinoline ring but differ in the substituents and functional groups attached.
Pyridyl Compounds: Contain the pyridine ring but vary in the additional substituents and their positions.
Uniqueness: Morpholino[2-(4-pyridyl)-4-quinolyl]methanone is unique due to its combination of morpholine, pyridine, and quinoline rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological molecules, making it a valuable tool in research and therapeutic applications.
属性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
morpholin-4-yl-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)16-13-18(14-5-7-20-8-6-14)21-17-4-2-1-3-15(16)17/h1-8,13H,9-12H2 |
InChI 键 |
BSOVZXKFDXWCKF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12142400.png)
![N-(4-chlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12142403.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12142404.png)
![4-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide](/img/structure/B12142411.png)
![Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12142413.png)
![N'-[(Z)-(4-ethylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12142421.png)

![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12142449.png)

![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12142457.png)
![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12142465.png)
![5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B12142473.png)
![3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12142480.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-t rimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12142490.png)
